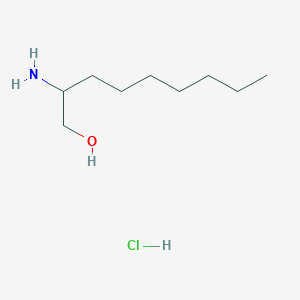
2-Aminononan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminononan-1-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a nonane chain. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminononan-1-ol;hydrochloride typically involves the nucleophilic substitution of a halogenated nonane with ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Halogenation: Nonane is halogenated to form a halogenated nonane.
Nucleophilic Substitution: The halogenated nonane reacts with ammonia or an amine to form 2-Aminononan-1-ol.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminononan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of nonanone or nonanal.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
2-Aminononan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Aminononan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Aminononan-2-ol
- 2-Aminooctan-1-ol
- 3-Aminononan-1-ol
Uniqueness
2-Aminononan-1-ol;hydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its dual functional groups (amino and hydroxyl) provide versatility in research and industrial applications.
Properties
CAS No. |
33833-40-8 |
|---|---|
Molecular Formula |
C9H22ClNO |
Molecular Weight |
195.73 g/mol |
IUPAC Name |
2-aminononan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-2-3-4-5-6-7-9(10)8-11;/h9,11H,2-8,10H2,1H3;1H |
InChI Key |
DXIYMINOPCWKTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















